molecular formula C11H9ClN2O2 B12939395 Methyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate

Methyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B12939395
M. Wt: 236.65 g/mol
InChI Key: AYKZPCTUZGOECB-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-diketones. One common method includes the reaction of 4-chloroacetophenone with hydrazine hydrate, followed by esterification with methyl chloroformate under basic conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions, ensuring higher yields and purity. The process may also involve the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.

    Reduction: Formation of 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its application .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-1H-pyrazole-3-carboxylate: Lacks the phenyl group, leading to different reactivity and applications.

    4-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity properties.

    1-Phenyl-1H-pyrazole-3-carboxylate: Lacks the chloro group, affecting its chemical behavior and applications.

Uniqueness

Methyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate is unique due to the presence of both the chloro and phenyl groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

methyl 4-chloro-1-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)10-9(12)7-14(13-10)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

AYKZPCTUZGOECB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1Cl)C2=CC=CC=C2

Origin of Product

United States

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